molecular formula C23H18F3N3O3 B11453804 N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide

N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide

Cat. No.: B11453804
M. Wt: 441.4 g/mol
InChI Key: MRDVGTQAXIHRRA-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-3-METHYLBENZAMIDE is a complex organic compound that features a furan ring, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-3-METHYLBENZAMIDE typically involves multiple steps, including the formation of the imidazole ring, the introduction of the trifluoromethyl group, and the attachment of the furan ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the imidazole ring can produce a dihydroimidazole derivative.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(METHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-3-METHYLBENZAMIDE
  • **N-{1-[(THIOPHEN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-3-METHYLBENZAMIDE

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}-3-METHYLBENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. Additionally, the combination of the furan ring and the imidazole ring provides a versatile framework for further functionalization and application in various fields .

Properties

Molecular Formula

C23H18F3N3O3

Molecular Weight

441.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-3-methylbenzamide

InChI

InChI=1S/C23H18F3N3O3/c1-15-7-5-10-17(13-15)20(30)28-22(23(24,25)26)21(31)29(14-18-11-6-12-32-18)19(27-22)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,28,30)

InChI Key

MRDVGTQAXIHRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CO4)C(F)(F)F

Origin of Product

United States

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